molecular formula C14H20ClN3O4S B2997618 2-(4-Nitrobenzenesulfonyl)-2-azaspiro[4.4]nonan-6-amine hydrochloride CAS No. 1798713-08-2

2-(4-Nitrobenzenesulfonyl)-2-azaspiro[4.4]nonan-6-amine hydrochloride

Cat. No.: B2997618
CAS No.: 1798713-08-2
M. Wt: 361.84
InChI Key: ZOTQOHJBWVDGBE-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzenesulfonyl)-2-azaspiro[4.4]nonan-6-amine hydrochloride is a spirocyclic compound featuring a 2-azaspiro[4.4]nonane backbone substituted with a 4-nitrobenzenesulfonyl group at the 2-position and an amine group at the 6-position, with a hydrochloride counterion. The spiro[4.4]nonane system consists of two fused rings (one five-membered and one four-membered), providing conformational rigidity.

The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting neurological disorders, as spirocyclic frameworks are known for modulating central nervous system (CNS) activity .

Properties

IUPAC Name

2-(4-nitrophenyl)sulfonyl-2-azaspiro[4.4]nonan-9-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S.ClH/c15-13-2-1-7-14(13)8-9-16(10-14)22(20,21)12-5-3-11(4-6-12)17(18)19;/h3-6,13H,1-2,7-10,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTQOHJBWVDGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Nitrobenzenesulfonyl)-2-azaspiro[4.4]nonan-6-amine hydrochloride (CAS No. 1798713-08-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C14H20ClN3O4SC_{14}H_{20}ClN_{3}O_{4}S, with a molecular weight of 361.84 g/mol. The structure features a spirocyclic framework, which is often associated with unique biological properties due to its three-dimensional conformation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. A study focusing on the Nrf2 pathway revealed that this compound could activate Nrf2, leading to enhanced cellular defense mechanisms against oxidative stress, which is crucial in cancer therapy .

Neuroprotective Effects

Some derivatives of azaspiro compounds have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems and reduction of neuroinflammation. While direct studies on this specific compound are scarce, the potential for neuroprotective applications exists based on related compounds.

Case Studies

StudyFindings
Nrf2 Activation Study Demonstrated that related compounds activate Nrf2, enhancing cellular antioxidant defenses .
Antimicrobial Efficacy Similar sulfonamide derivatives showed significant inhibition of bacterial growth, suggesting potential for this compound .
Neuroprotection Evidence from related azaspiro compounds indicates possible neuroprotective effects through modulation of neurotransmitter levels .

The biological activity of this compound can be attributed to several mechanisms:

  • Nrf2 Pathway Activation : This pathway is crucial for cellular defense against oxidative stress and inflammation.
  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism.
  • Modulation of Neurotransmitter Systems : Potential effects on neurotransmitter release and receptor activity can lead to neuroprotective outcomes.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity References
2-(4-Nitrobenzenesulfonyl)-2-azaspiro[4.4]nonan-6-amine hydrochloride C₁₅H₂₀ClN₃O₄S (est.) ~393.86 (est.) 2-azaspiro[4.4]nonane, 4-nitrobenzenesulfonyl group, hydrochloride salt Not explicitly reported
N-Phenylamino derivatives of 2-azaspiro[4.4]nonane Varies (e.g., C₁₇H₂₂N₂O) ~280–320 2-azaspiro[4.4]nonane core, N-phenylamino substituents Anticonvulsant (ED₅₀: 15–30 mg/kg)
1-Oxaspiro[4.4]nonan-6-amine hydrochloride C₈H₁₆ClNO 177.67 1-oxaspiro[4.4]nonane, amine group, hydrochloride salt Not reported
8-Oxa-2-azaspiro[4.5]decane oxalate (2:1) C₁₄H₂₄N₂O₆ 316.35 8-oxa-2-azaspiro[4.5]decane, oxalate salt, larger spiro system (4.5) Not reported
2-Azaspiro[3.3]heptan-6-ol hydrochloride C₆H₁₂ClNO 165.62 Smaller spiro[3.3]heptane core, hydroxyl group, hydrochloride salt Not reported

Key Observations:

  • Spiro Ring Size: The target compound’s spiro[4.4]nonane system balances rigidity and flexibility compared to smaller (e.g., spiro[3.3]heptane) or larger (e.g., spiro[4.5]decane) analogs. Smaller systems may reduce steric hindrance but limit pharmacophore diversity .
  • Substituent Effects: The 4-nitrobenzenesulfonyl group enhances electron-withdrawing capacity and lipophilicity (logP ~2.5–3.5 est.) compared to phenylamino (logP ~1.8–2.2) or hydroxyl groups (logP ~0.5). This could improve blood-brain barrier penetration but may reduce solubility .

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